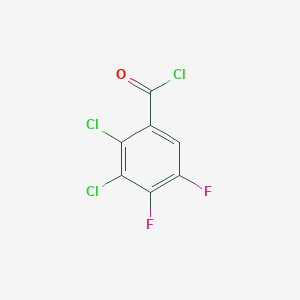
Benzoyl chloride, 2,3-dichloro-4,5-difluoro-
Cat. No. B8639290
Key on ui cas rn:
112062-54-1
M. Wt: 245.4 g/mol
InChI Key: COZPCXRNQMHJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05473095
Procedure details


211 g (1 mol) of 2-chloro-4,5-difluorobenzoyl chloride are introduced into 500 g of chlorosulfonic acid, and 3 g of iodine are added. The mixture is chlorinated (10 l/h) for 1.7 h at 40° C. and then diluted with water (500 g), with stirring, the temperature being allowed to rise to 80° C. In this procedure, the acid chlorides initially present in the solvent are hydrolyzed in 2 h to the carboxylic acids, which are isolated by filtration after cooling to 0° C. After drying, the mixture is reacted with thionyl chloride (2 mol) at 80° C. and excess thionyl chloride is then distilled off. The mixture is then distilled, as indicated in Example 1, to give 46.4 g (0.22 mol, 22%) of 2-chloro-4,5-difluorobenzoyl chloride and 174.9 g (0.71 mol, 71%) of 2,3-dichloro-4,5-difluorobenzoyl chloride.



[Compound]
Name
chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Yield
22%

Yield
71%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([Cl:6])=[O:5].[Cl:13]S(O)(=O)=O.II.S(Cl)(Cl)=O>O>[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([Cl:6])=[O:5].[Cl:1][C:2]1[C:10]([Cl:13])=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([Cl:6])=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
211 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)Cl)C=C(C(=C1)F)F
|
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
Step Two
[Compound]
|
Name
|
chlorides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
carboxylic acids
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
2 mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 1.7 h
|
|
Duration
|
1.7 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 40° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to 80° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are isolated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
excess thionyl chloride is then distilled off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The mixture is then distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=O)Cl)C=C(C(=C1)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.22 mol | |
| AMOUNT: MASS | 46.4 g | |
| YIELD: PERCENTYIELD | 22% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=O)Cl)C=C(C(=C1Cl)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.71 mol | |
| AMOUNT: MASS | 174.9 g | |
| YIELD: PERCENTYIELD | 71% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
